molecular formula C6H10FNO2 B065619 Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI) CAS No. 192823-63-5

Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)

Cat. No. B065619
CAS RN: 192823-63-5
M. Wt: 147.15 g/mol
InChI Key: CKSUJWMJOQEDHS-ROTTUQNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI) is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) is not fully understood. However, it has been shown to interact with the GABA receptors in the brain, which are involved in the regulation of neuronal activity. It is believed that this compound acts as a positive allosteric modulator of the GABA receptors, enhancing their activity and leading to an overall increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can enhance the activity of the GABA receptors, leading to an increase in inhibitory neurotransmission. In vivo studies have shown that it can produce sedative and anxiolytic effects, indicating its potential as a therapeutic agent for the treatment of anxiety disorders.

Advantages And Limitations For Lab Experiments

One advantage of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) is its potential as a building block for the synthesis of new materials. Its unique structure and reactivity make it a valuable starting material for the development of new compounds with novel properties. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI). One potential direction is the development of new drug candidates based on this compound for the treatment of various diseases, including cancer and neurological disorders. Another direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate receptors. Additionally, the synthesis of new materials based on this compound could lead to the development of new technologies with unique properties.

Synthesis Methods

The synthesis of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) can be achieved through a series of chemical reactions. The starting material is cyclopentene, which undergoes a hydroboration-oxidation reaction to form cyclopentanol. The resulting cyclopentanol is then converted to the corresponding mesylate, which is reacted with sodium azide to form the corresponding azide. Reduction of the azide with lithium aluminum hydride gives the amine, which is then reacted with 4-fluorobenzoic acid to form the final product.

Scientific Research Applications

Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) has potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, it has been investigated for its effects on the nervous system, particularly on the GABA receptors. In materials science, it has been studied for its potential as a building block for the synthesis of new materials.

properties

CAS RN

192823-63-5

Product Name

Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

(1S,2R)-2-amino-4-fluorocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H10FNO2/c7-3-1-4(6(9)10)5(8)2-3/h3-5H,1-2,8H2,(H,9,10)/t3?,4-,5+/m0/s1

InChI Key

CKSUJWMJOQEDHS-ROTTUQNMSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CC1F)N)C(=O)O

SMILES

C1C(CC(C1C(=O)O)N)F

Canonical SMILES

C1C(CC(C1C(=O)O)N)F

synonyms

Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]- (9CI)

Origin of Product

United States

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